molecular formula C21H18N6O4 B12414812 Pim1-IN-6

Pim1-IN-6

Cat. No.: B12414812
M. Wt: 418.4 g/mol
InChI Key: YFGXDAAWMNUGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pim1-IN-6 is a small molecule inhibitor specifically designed to target the Pim1 kinase, a serine/threonine kinase involved in various cellular processes such as cell survival, proliferation, and differentiation. Pim1 kinase is often overexpressed in several types of cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pim1-IN-6 typically involves a multi-step process starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like crystallization and chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions

Pim1-IN-6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may lead to the formation of hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols .

Mechanism of Action

Pim1-IN-6 exerts its effects by binding to the ATP-binding site of Pim1 kinase, thereby inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell survival and proliferation. The molecular targets include various substrates phosphorylated by Pim1 kinase, such as BAD (Bcl-2-associated death promoter) and ASK1 (apoptosis signal-regulating kinase 1) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high specificity and binding affinity for Pim1 kinase. It has shown better efficacy in preclinical models compared to other similar compounds, making it a promising candidate for further development .

Properties

Molecular Formula

C21H18N6O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-(ethylamino)-N-(4-nitrophenyl)-5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H18N6O4/c1-2-22-19-18(21(29)23-14-8-10-15(11-9-14)27(30)31)20-24-17(28)12-16(26(20)25-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)(H,23,29)(H,24,28)

InChI Key

YFGXDAAWMNUGNN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN2C(=CC(=O)NC2=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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